
cis-4-Cyclopentene-1,3-Diol
Vue d'ensemble
Description
Cis-4-Cyclopentene-1,3-diol is an important building block for the synthesis of natural products with cyclopentanoid structure elements . It is a useful chemical intermediate that can be converted to diacetate, acetylation, or chloroacetate .
Synthesis Analysis
Cis-4-Cyclopentene-1,3-diol is used in the preparation of key intermediates of prostaglandin synthesis . It has been used in the acylative desymmetrization of cyclic 1,3-diols . The hydrogenative conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .Molecular Structure Analysis
The molecular formula of cis-4-Cyclopentene-1,3-diol is C5H8O2 . The InChI key is IGRLIBJHDBWKNA-SYDPRGILSA-N .Chemical Reactions Analysis
Cis-4-Cyclopentene-1,3-diol reacts with RMgCl (R = alkyl, aryl) in the presence of a palladium catalyst, proceeding with retention of configuration to give cis-1,2-regioisomers as the major products .Physical And Chemical Properties Analysis
Cis-4-Cyclopentene-1,3-diol has a molecular weight of 100.12 g/mol . It is a solid with a melting point of 55-59 °C .Applications De Recherche Scientifique
- Details : Researchers utilize this compound to construct complex molecules found in natural products, such as bioactive compounds, alkaloids, and terpenes. Its cyclopentane ring contributes to the diversity of these molecules .
- Details : Prostaglandins are lipid mediators involved in inflammation, pain, and other physiological processes. Researchers use this compound to create specific intermediates needed for prostaglandin production .
Natural Product Synthesis
Prostaglandin Intermediates
These applications highlight the versatility and significance of cis-4-Cyclopentene-1,3-diol in scientific research. Its unique structure and reactivity continue to inspire innovative studies across multiple disciplines . If you need further information or additional applications, feel free to ask!
Safety And Hazards
Orientations Futures
The high selectivity of cis-4-Cyclopentene-1,3-diol allows access to a new class of cyclopentanoids such as jasmonoids and isoprostanes . The side chain characterized by the cis allylic moiety is constructed by using the malonate/Pd cat reagent or propargylic-MgBr/CuCN reagent efficiently . This suggests potential future directions in the synthesis of these compounds.
Propriétés
IUPAC Name |
(1S,3R)-cyclopent-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLIBJHDBWKNA-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Cyclopentene-1,3-Diol | |
CAS RN |
29783-26-4 | |
| Record name | 29783-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is cis-4-Cyclopentene-1,3-diol of interest to organic chemists?
A: cis-4-Cyclopentene-1,3-diol is a valuable building block in organic synthesis, particularly for constructing complex molecules like prostaglandins. Its cyclic structure and the presence of two hydroxyl groups offer multiple possibilities for regio- and stereoselective transformations. [, ]
Q2: What are the key challenges in using cis-4-Cyclopentene-1,3-diol for installing alkyl groups?
A: A key challenge is achieving regioselectivity during alkylation. The molecule possesses two potential reaction sites, leading to the formation of either the trans 1,4-isomer or the trans 1,2-isomer. Controlling the reaction conditions and selecting appropriate reagents are crucial to favor the desired product. []
Q3: How can organometallic reagents be used to install alkyl groups onto cis-4-Cyclopentene-1,3-diol?
A: Researchers have successfully utilized both copper- and nickel-based reagents for this purpose. Organocuprates, generated from alkyl Grignard reagents and copper salts like copper(I) cyanide, have proven effective. [] Additionally, nickel catalysts like NiCl2(dppp), in conjunction with alkyl Grignard reagents, offer another route for alkylation. [] The choice of reagent and solvent significantly influences the regioselectivity and yield of the desired alkylated product. []
Q4: Can you elaborate on the role of copper catalysts in alkylation reactions of cis-4-Cyclopentene-1,3-diol?
A: Copper catalysts play a crucial role in controlling the regioselectivity of the alkylation reaction. For example, employing a catalytic amount of copper(I) cyanide with butylmagnesium chloride in tetrahydrofuran (THF) primarily yielded the trans 1,2-isomer. [] This highlights the importance of optimizing the copper catalyst and reaction conditions to achieve the desired product distribution.
Q5: Beyond alkyl groups, what other functionalities can be introduced to cis-4-Cyclopentene-1,3-diol?
A: Aryl and alkenyl groups can be efficiently introduced using a nickel-catalyzed coupling reaction with the corresponding borate reagents. [] This method utilizes NiCl2(PPh3)2 as the catalyst and additives like tert-butyl isocyanide and sodium iodide to enhance regioselectivity, offering a versatile route for structural diversification. []
Q6: Has cis-4-Cyclopentene-1,3-diol been used in the synthesis of natural products?
A: Yes, the methodologies developed for functionalizing cis-4-Cyclopentene-1,3-diol have been successfully applied in synthesizing prostaglandin intermediates. This highlights the potential of this compound as a versatile building block for accessing biologically relevant molecules. []
Q7: Are there any alternative approaches for functionalizing cis-4-Cyclopentene-1,3-diol besides organometallic reagents?
A: Yes, Heck-Matsuda desymmetrization has been explored as a method to introduce aryl groups to cis-4-Cyclopentene-1,3-diol. [, , ] This approach utilizes palladium catalysis and aryl diazonium salts, providing an alternative strategy for diversifying this molecule. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)
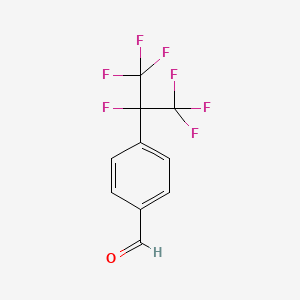
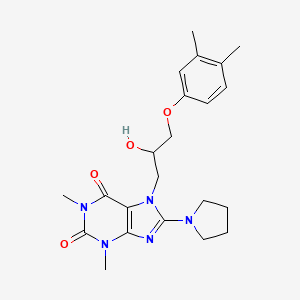
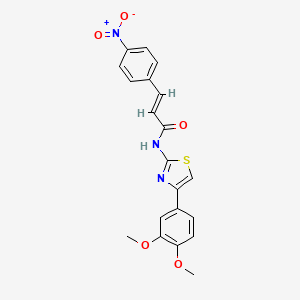
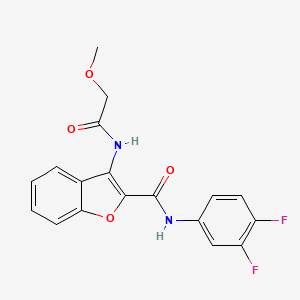
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
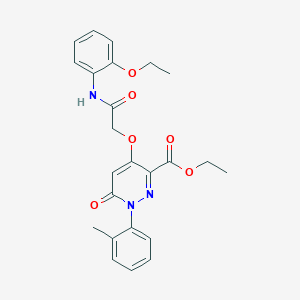
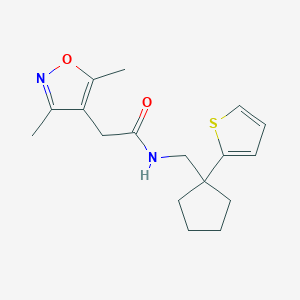
![4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid](/img/structure/B2891350.png)